molecular formula C15H22BNO4 B13978888 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13978888
M. Wt: 291.15 g/mol
InChI Key: PTBCRAHBXSMSCN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of organoboron compounds. These compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes. The compound contains a pyridine ring substituted with a cyclopropoxy group, a methoxy group, and a boronate ester group. This unique structure makes it an important intermediate in organic synthesis and has various applications in pharmacy and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be achieved through nucleophilic substitution and amidation reactions. The starting material, 2-methoxy-6-bromopyridine, undergoes a nucleophilic substitution with cyclopropanol to form 3-cyclopropoxy-2-methoxypyridine. This intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the boronate ester group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and ligand binding. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropoxy group in 3-Cyclopropoxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine adds to its uniqueness, providing additional sites for chemical modification and enhancing its reactivity in various synthetic applications .

Properties

Molecular Formula

C15H22BNO4

Molecular Weight

291.15 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-9-8-11(13(17-12)18-5)19-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

PTBCRAHBXSMSCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC3CC3)OC

Origin of Product

United States

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